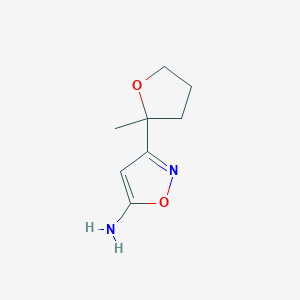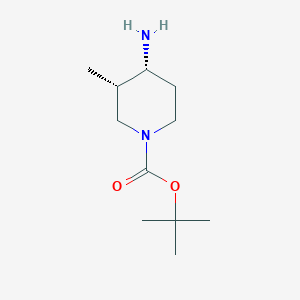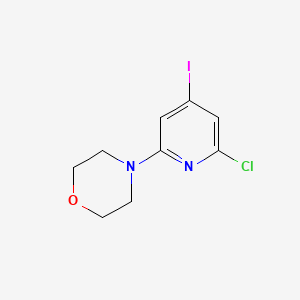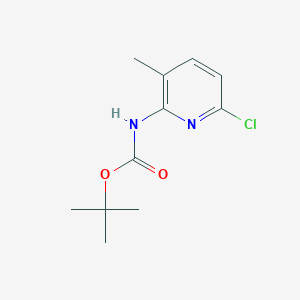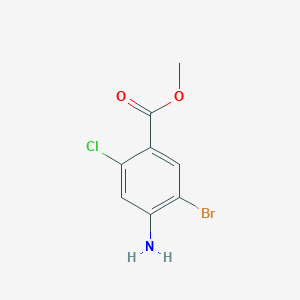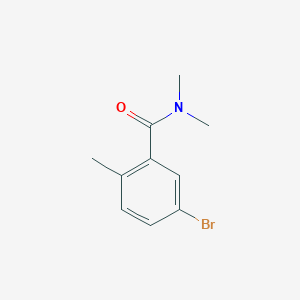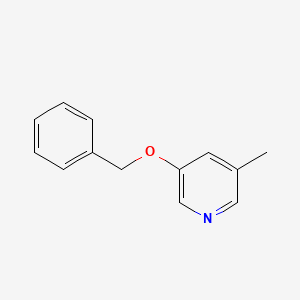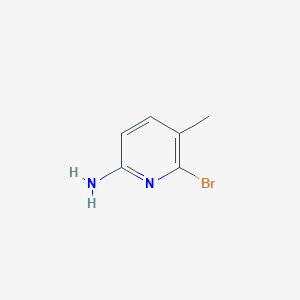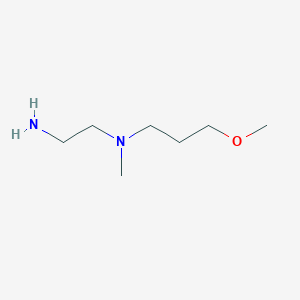
(2-Aminoethyl)(3-methoxypropyl)methylamine
Übersicht
Beschreibung
“(2-Aminoethyl)(3-methoxypropyl)methylamine” is a chemical compound with the CAS Number: 911300-63-5 . It has gained attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular formula of “(2-Aminoethyl)(3-methoxypropyl)methylamine” is C7H18N2O . Its molecular weight is 146.23 g/mol .Relevant Papers The search results did not provide specific peer-reviewed papers related to "(2-Aminoethyl)(3-methoxypropyl)methylamine" .
Wissenschaftliche Forschungsanwendungen
Methionine and S-adenosylmethionine (SAM) Biosynthesis and Applications
(2-Aminoethyl)(3-methoxypropyl)methylamine could theoretically be related to compounds involved in methionine and S-adenosylmethionine (SAM) biosynthesis pathways, which have significant implications in plant growth, development, and stress response mechanisms.
Metabolism and Function in Plants
Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways essential for plant growth and development. SAM is involved in ethylene, nicotianamine, and polyamine biosynthetic pathways, providing methyl groups for numerous methylation reactions. The Met salvage cycle, or Yang cycle, and its connection to 5'-methylthioadenosine (MTA) metabolism are crucial for understanding the interplay between these pathways (Sauter et al., 2013).
Cancer Research and Methionine Dependency
Methionine's role in cancer has been explored, particularly in the context of methionine dependency in cancer cells. Methionine restriction is studied as a strategy for cancer growth control, with research indicating that certain cancers depend on methionine for survival and proliferation. This has led to exploration of dietary strategies and therapeutic interventions targeting methionine metabolism (Cavuoto & Fenech, 2012).
Eigenschaften
IUPAC Name |
N'-(3-methoxypropyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(6-4-8)5-3-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMXWCURXPEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(3-methoxypropyl)methylamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

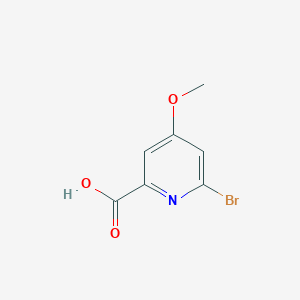

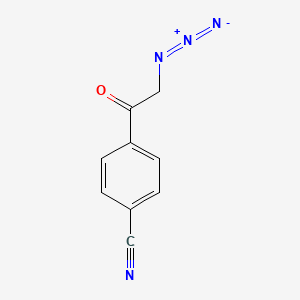
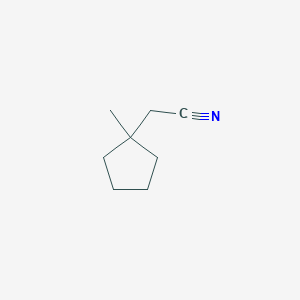
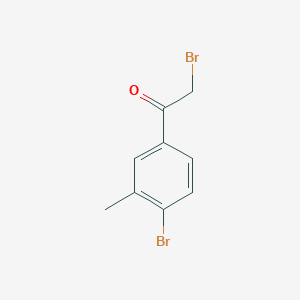
![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
